molecular formula C4H10N2 B1361067 1-Aziridineethanamine CAS No. 4025-37-0

1-Aziridineethanamine

Cat. No.: B1361067
CAS No.: 4025-37-0
M. Wt: 86.14 g/mol
InChI Key: LSDGFGPIFBOTJI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Aziridineethanamine plays a significant role in biochemical reactions, primarily through its interaction with ACE2. By inhibiting ACE2, this compound can prevent the conversion of angiotensin II, a peptide that constricts blood vessels and increases blood pressure . This inhibition can lead to reduced vascular resistance and oxygen consumption, which are beneficial in treating cardiovascular diseases . Additionally, this compound has been investigated for its potential to prevent the attachment and entry of the SARS-CoV virus by inducing conformational changes in ACE2 .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE2, this compound can reduce the hypertrophy of myocytes and the proliferation of vascular smooth muscle cells . This compound also affects cell signaling pathways related to cardiovascular health and immune response, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ACE2, leading to enzyme inhibition. This binding induces a conformational change in ACE2, which prevents the binding of the SARS-CoV S-glycoprotein, thereby inhibiting viral attachment and entry . Additionally, the inhibition of ACE2 by this compound reduces the conversion of angiotensin II, leading to decreased vascular resistance and oxygen consumption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of ACE2, resulting in prolonged cardiovascular benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. By inhibiting ACE2, the compound affects the levels of angiotensin II and other related metabolites . This interaction can influence metabolic flux and the overall balance of metabolites within the system . Enzymes and cofactors involved in these pathways are also impacted by the presence of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The distribution of this compound is crucial for its efficacy in inhibiting ACE2 and exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACE2 . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to ACE2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

1-Aziridineethanamine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may involve the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-Aziridineethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include electrophiles for nucleophilic substitution and acids for protonation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Aziridineethanamine can be compared with other similar compounds, such as diethylenetriamine and other aziridines. Its uniqueness lies in its specific structure, which includes an aziridine ring and an aminoethyl group, making it a potent ACE2 inhibitor . Other similar compounds include:

Properties

IUPAC Name

2-(aziridin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGFGPIFBOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193229
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-37-0
Record name 1-Aziridineethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridineethanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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